[3-(1-Adamantyl)-3-oxopropyl](trimethyl)ammonium iodide
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Overview
Description
3-(1-Adamantyl)-3-oxopropylammonium iodide is a chemical compound that features a unique adamantyl group, which is a tricyclic hydrocarbon structure, attached to a propyl chain with a trimethylammonium iodide group
Preparation Methods
The synthesis of 3-(1-Adamantyl)-3-oxopropylammonium iodide typically involves the reaction of 1-adamantylamine with a suitable alkylating agent to introduce the propyl chain, followed by quaternization with methyl iodide to form the trimethylammonium iodide group. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
3-(1-Adamantyl)-3-oxopropylammonium iodide undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions, leading to the formation of adamantanone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex adamantyl derivatives, which are valuable in materials science and catalysis.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies related to membrane dynamics and drug delivery systems.
Medicine: Due to its unique structure, it is explored for potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism by which 3-(1-Adamantyl)-3-oxopropylammonium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylammonium group can form ionic interactions with negatively charged biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives such as:
1-Adamantylamine: A precursor in the synthesis of various adamantyl compounds.
Adamantanone: An oxidized form of adamantane used in organic synthesis.
Trimethylammonium iodide derivatives: Compounds with similar quaternary ammonium groups used in various chemical reactions.
Compared to these compounds, 3-(1-Adamantyl)-3-oxopropylammonium iodide is unique due to its combination of the adamantyl group with a propyl chain and a trimethylammonium iodide group, providing distinct chemical and physical properties .
Properties
IUPAC Name |
[3-(1-adamantyl)-3-oxopropyl]-trimethylazanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NO.HI/c1-17(2,3)5-4-15(18)16-9-12-6-13(10-16)8-14(7-12)11-16;/h12-14H,4-11H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYWAGMAZMNFOM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C12CC3CC(C1)CC(C3)C2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7131-29-5 |
Source
|
Record name | 7131-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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